3-(4-Bromo-2-fluorophenyl)-5-(chloromethyl)-1,2,4-oxadiazole
Overview
Description
3-(4-Bromo-2-fluorophenyl)-5-(chloromethyl)-1,2,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring substituted with bromine, fluorine, and chlorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-2-fluorophenyl)-5-(chloromethyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-bromo-2-fluorobenzohydrazide with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the formation of the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromo-2-fluorophenyl)-5-(chloromethyl)-1,2,4-oxadiazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine, fluorine, and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Cyclization Reactions: The oxadiazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced species.
Scientific Research Applications
3-(4-Bromo-2-fluorophenyl)-5-(chloromethyl)-1,2,4-oxadiazole has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates with antimicrobial, anticancer, or anti-inflammatory properties.
Materials Science: It can be incorporated into polymers or other materials to enhance their properties, such as thermal stability or conductivity.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 3-(4-Bromo-2-fluorophenyl)-5-(chloromethyl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The presence of halogen atoms can enhance the compound’s binding affinity and selectivity for its targets.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-fluorobiphenyl
- 2-Bromo-4-fluorophenyl acetate
- 3-(4-Bromo-2-fluorophenyl)propanoic acid
Uniqueness
3-(4-Bromo-2-fluorophenyl)-5-(chloromethyl)-1,2,4-oxadiazole is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
3-(4-bromo-2-fluorophenyl)-5-(chloromethyl)-1,2,4-oxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClFN2O/c10-5-1-2-6(7(12)3-5)9-13-8(4-11)15-14-9/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNHUQTOUEZXQSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)C2=NOC(=N2)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClFN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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